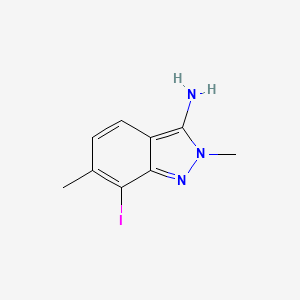

7-Iodo-2,6-dimethylindazol-3-amine

Description

Properties

Molecular Formula |

C9H10IN3 |

|---|---|

Molecular Weight |

287.10 g/mol |

IUPAC Name |

7-iodo-2,6-dimethylindazol-3-amine |

InChI |

InChI=1S/C9H10IN3/c1-5-3-4-6-8(7(5)10)12-13(2)9(6)11/h3-4H,11H2,1-2H3 |

InChI Key |

CEYONJALQZKYCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=NN(C(=C2C=C1)N)C)I |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 7-Iodo-2,6-dimethylindazol-3-amine generally involves:

- Construction of the indazole core with methyl substituents at the 2- and 6-positions.

- Introduction of the amino group at the 3-position, often via reduction of a nitro precursor.

- Selective iodination at the 7-position through electrophilic aromatic substitution or Sandmeyer-type reactions.

Starting Materials and Key Intermediates

A common precursor is 2,3-dimethyl-6-nitro-2H-indazole , which can be converted into the corresponding 6-amino derivative by reduction. The methyl groups at the 2- and 6-positions are introduced early in the synthesis.

Amination Procedure

Reduction of the nitro group to an amine is typically achieved by catalytic hydrogenation or chemical reduction using tin(II) chloride (SnCl2) in acidic media.

- Dissolve 2,3-dimethyl-6-nitro-2H-indazole in 2-methoxyethyl ether at 0°C.

- Add a solution of tin(II) chloride in concentrated hydrochloric acid dropwise over 5 minutes.

- Stir the reaction mixture for 30 minutes at 0°C.

- Add diethyl ether to precipitate the amine hydrochloride salt.

- Isolate by filtration and wash with diethyl ether to yield 2,3-dimethyl-2H-indazol-6-amine hydrochloride in 95% yield.

Iodination Methods

Selective iodination at the 7-position can be achieved via Sandmeyer-type reactions or electrophilic aromatic substitution:

- Sandmeyer Reaction: Conversion of an amino group to a diazonium salt followed by substitution with iodide ions.

- Electrophilic Iodination: Using iodine sources such as iodine monochloride or N-iodosuccinimide under controlled conditions.

Representative Synthetic Route to this compound

A plausible multi-step synthesis involves:

- Preparation of 2,6-dimethylindazole core.

- Nitration at the 3-position to introduce the nitro group.

- Reduction of the nitro group to the amino group using SnCl2/HCl.

- Protection/deprotection steps if necessary.

- Selective iodination at the 7-position via Sandmeyer reaction or electrophilic substitution.

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nitration of 2,6-dimethylindazole | Standard nitration protocols (e.g., HNO3/H2SO4) | Variable | Position selective nitration required |

| Reduction of nitro to amine | SnCl2 in concentrated HCl, 0°C, 30 min | 95 | Yields high, precipitate isolated easily |

| Iodination | Sandmeyer reaction (NaNO2, CuI, KI) or NIS | 70-85 | Selectivity for 7-position critical |

| Purification | Filtration, recrystallization | — | Ensures high purity |

In-Depth Research Findings

Tin(II) Chloride Reduction Efficiency

The reduction of nitroindazole derivatives to aminoindazoles using tin(II) chloride in acidic conditions is highly efficient, with yields reported up to 95%. The reaction proceeds rapidly at low temperatures (0°C), minimizing side reactions.

Sandmeyer Reaction for Halogenation

The Sandmeyer reaction is versatile for introducing iodine substituents on aromatic amines by diazotization followed by halide substitution. Recent literature emphasizes mild conditions with high regioselectivity and scalability.

Alternative Amination via Reductive Coupling

Iron-catalyzed reductive coupling of nitroarenes with alkyl halides presents an alternative amination method, though its application to indazole derivatives is less documented.

Data Tables

Reduction of Nitroindazole to Aminoindazole: Reaction Parameters and Yields

Iodination via Sandmeyer Reaction: Conditions and Yields

| Entry | Substrate | Diazonium Salt Formation | Iodide Source | Temp (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 2,6-dimethylindazol-3-amine | NaNO2/HCl | KI | 0-25 | 15-60 | 70-85 |

Chemical Reactions Analysis

Types of Reactions

7-Iodo-2,6-dimethylindazol-3-amine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as thiols, amines, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of 7-substituted derivatives.

Oxidation: Formation of oxidized indazole derivatives.

Reduction: Formation of reduced indazole derivatives.

Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

7-Iodo-2,6-dimethylindazol-3-amine has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Iodo-2,6-dimethylindazol-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

2,6-Dimethylindazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.

7-Bromo-2,6-dimethylindazol-3-amine:

7-Chloro-2,6-dimethylindazol-3-amine: Contains a chlorine atom, which affects its chemical behavior compared to the iodine derivative.

Uniqueness

7-Iodo-2,6-dimethylindazol-3-amine is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom’s larger size and ability to participate in halogen bonding make this compound distinct from its bromine and chlorine analogs.

Q & A

Q. How does linking research to conceptual frameworks (e.g., halogen-bonding theory) enhance mechanistic understanding?

- Methodological Answer :

- Theoretical Basis : Use Cambridge Structural Database (CSD) to analyze iodine’s role in protein-ligand interactions.

- Hypothesis Testing : Design analogs replacing iodine with bromine/chlorine to isolate halogen effects.

- Peer Critique : Compare results with published indazole kinase inhibitors (e.g., FDA-approved analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.